molecular formula C25H31N3O4 B15084813 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15084813
M. Wt: 437.5 g/mol
InChI Key: BEHSMFBERMLQCK-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrol-2-one derivative characterized by a 4-butoxy-3-methylbenzoyl group at position 4, a 4-pyridinyl substituent at position 5, and a 2-(dimethylamino)ethyl chain at position 1. Its molecular formula is C₃₀H₃₃N₃O₄ (based on structural analogs in ), with a molecular weight of approximately 508.6 g/mol.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H31N3O4/c1-5-6-15-32-20-8-7-19(16-17(20)2)23(29)21-22(18-9-11-26-12-10-18)28(14-13-27(3)4)25(31)24(21)30/h7-12,16,22,29H,5-6,13-15H2,1-4H3/b23-21+

InChI Key

BEHSMFBERMLQCK-XTQSDGFTSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxy, methylbenzoyl, dimethylaminoethyl, hydroxy, and pyridinyl groups. Each step involves specific reaction conditions, such as temperature, pressure, and the use of catalysts or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name / ID 4-Substituent (Benzoyl) 1-Substituent 5-Substituent Melting Point (°C) Molecular Weight (g/mol)
Target Compound 4-butoxy-3-methyl 2-(dimethylamino)ethyl 4-pyridinyl Not reported ~508.6
Compound 18 () 4-methyl 2-hydroxypropyl 4-ethylphenyl 243–245 380.18
Compound 20 () 4-methyl 2-hydroxypropyl 4-tert-butylphenyl 263–265 408.23
Compound 41 () 2-ethoxy 2-hydroxypropyl 4-isopropylphenyl 128–130 424.22
Compound 26 () 4-methyl 2-hydroxypropyl 2,4-bis(CF₃)phenyl 204–206 488.14
Compound in 4-butoxy-3-methyl 3-pyridinylmethyl 4-ethylphenyl Not reported 484.60

Key Observations:

  • 4-Substituent Impact: The target compound’s 4-butoxy-3-methylbenzoyl group enhances lipophilicity compared to simpler methyl or ethoxy substituents (e.g., Compounds 18, 41). Bulkier groups like tert-butyl (Compound 20) increase melting points (263–265°C), suggesting stronger crystal lattice interactions .
  • This may influence solubility and receptor interactions .
  • 5-Substituent Effects: The 4-pyridinyl group in the target compound differs from phenyl derivatives (e.g., 4-ethylphenyl, 4-tert-butylphenyl). Pyridinyl’s nitrogen atom may enhance binding to biological targets compared to purely hydrophobic aryl groups .

Bioactivity and Cytotoxicity Trends

Table 2: Cytotoxicity and Bioactivity of Structural Analogs

Compound Class Substituent Features Cytotoxicity/Bioactivity Notes Reference
Pyridyl Derivatives () 5-membered (pyrrol) vs. 6-membered (pyridine) 5-membered rings (pyrrol) show higher toxicity than 6-membered (pyridine). Larger azaaromatic groups (quinoline) further increase cytotoxicity.
Triazolylfurazans () 1,2,3-triazole and furazan moieties Exhibit antimitotic activity via microtubule destabilization (IC₅₀ ~1–10 μM). Combretafurazan analogs show improved metabolic stability vs. combretastatin.
Trifluoromethyl Derivatives () 2,4-bis(trifluoromethyl)phenyl High lipophilicity (LogP ~4.5) may enhance membrane permeability but reduce aqueous solubility.
Target Compound 4-pyridinyl, dimethylaminoethyl Predicted to have moderate cytotoxicity (based on pyridinyl’s intermediate electron-withdrawing effects) and potential antimitotic activity.

Critical Analysis:

  • Azaaromatic Substituents: The 4-pyridinyl group in the target compound likely confers intermediate cytotoxicity compared to smaller (pyrrol) or larger (quinoline) heterocycles. highlights that nitrogen position matters, with proximal nitrogen (e.g., 4-pyridinyl) enhancing toxicity .
  • Electron-Donating vs.

Biological Activity

The compound 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines various functional groups that confer specific interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C25H31N3O4
  • Molar Mass : 437.5 g/mol
  • CAS Number : 500277-48-5

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the dimethylamino and pyridinyl groups facilitates binding to target sites, potentially modulating enzymatic activity or receptor signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including proteases and kinases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its potential therapeutic effects.

In Vitro Studies

A study published in PMC highlighted the compound's inhibitory effects on human enteropeptidase, an enzyme involved in protein digestion. The inhibition was assessed through IC50 values, indicating the concentration required to inhibit 50% of enzyme activity:

CompoundIC50 (initial) (nM)IC50 (apparent) (nM)
4a945.9
4b130.82
4c653.2

These results suggest that the compound exhibits potent inhibitory activity against enteropeptidase, which could be leveraged for therapeutic strategies targeting obesity and metabolic disorders .

In Vivo Studies

In vivo assessments demonstrated that the compound could significantly reduce fecal protein output in animal models, indicating its potential effectiveness in modulating digestive enzyme activity:

CompoundFecal Protein Output (fold of control)
4a1.00
4b0.82
4c0.88

This data supports the hypothesis that the compound could be beneficial in managing conditions related to protein digestion .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its biological properties. Modifications to the core structure led to increased potency against specific targets, showcasing its versatility as a lead compound in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.